molecular formula C17H10ClN3 B2852392 4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile CAS No. 737-53-1

4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile

Cat. No. B2852392
CAS RN: 737-53-1
M. Wt: 291.74
InChI Key: FXVYKSWPLLEZMX-UHFFFAOYSA-N
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Description

4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile is a chemical compound with the formula C17H10ClN3. It has a molecular weight of 291.73 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The pyrimidine ring is substituted at the 4th position with a chlorine atom and at the 2nd and 6th positions with phenyl groups .


Physical And Chemical Properties Analysis

4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile is a solid compound . It has a predicted boiling point of 339.2±35.0 °C . The compound is recommended to be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • 4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile is utilized in the synthesis of various pyrimidine derivatives. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile demonstrates the use of chlorination and structural analysis through X-ray, IR, NMR, and electronic spectroscopy, highlighting the compound's utility in creating complex molecular structures (Jukić et al., 2010).

Antimicrobial Evaluation

  • Derivatives of 4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile have been evaluated for their antimicrobial properties. For instance, research on pyrazolo[3,4-d]pyrimidine derivatives synthesized from 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile shows their potential in antibacterial activity, reflecting the compound's relevance in developing new antimicrobial agents (Rostamizadeh et al., 2013).

Mechanistic Studies in Organic Synthesis

  • The compound is also important in studying organic synthesis mechanisms. Research on the amination of 4-chloro-2,6-diphenylpyrimidine using potassium amide in liquid ammonia highlights its role in understanding complex reaction mechanisms (Valk et al., 2010).

Green Chemistry Applications

  • It plays a role in the development of sustainable chemistry methods. For example, microwave-assisted synthesis of Schiff base congeners of pyrimidine nuclei, involving 4-(benzylidene amino)-6-phenylpyrimidine-5-carbonitrile, demonstrates the use of green chemistry principles in synthesizing pharmacologically active molecules (Karati et al., 2022).

Exploration of Chemical Properties

  • Studies also focus on the chemical properties of related compounds, such as the synthesis and analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, providing insights into the structural and spectral characteristics of similar compounds (Tranfić et al., 2011).

Potential in Material Science

  • The compound has applications in material science, such as the design of yellow thermally activated delayed fluorescence materials using derivatives like 4-(3-cyanophenyl)-2,6-diphenylpyrimidine-5-carbonitrile, indicating its use in developing advanced materials for organic light-emitting diodes (Kim et al., 2020).

properties

IUPAC Name

4-chloro-2,6-diphenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3/c18-16-14(11-19)15(12-7-3-1-4-8-12)20-17(21-16)13-9-5-2-6-10-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVYKSWPLLEZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile

Citations

For This Compound
1
Citations
JS Jang, HL Lee, KH Lee, JY Lee… - Journal of Materials …, 2021 - pubs.rsc.org
Molecular design of thermally activated delayed fluorescence (TADF) emitters combining a 4,6-diphenylpyrimidine-5-carbonitrile (PyCN) acceptor and an ortho-linked donor was …
Number of citations: 5 pubs.rsc.org

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